molecular formula C21H21ClF3N3O3S B10856846 JH-Lph-33

JH-Lph-33

Cat. No.: B10856846
M. Wt: 487.9 g/mol
InChI Key: PDEIRNVIXFZSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JH-LPH-33 is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This enzyme is essential in the biosynthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria. Due to its inhibitory properties, this compound has emerged as a promising candidate for the development of novel antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-LPH-33 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

JH-LPH-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against LpxH .

Scientific Research Applications

JH-LPH-33 has a wide range of scientific research applications, including:

Mechanism of Action

JH-LPH-33 exerts its effects by inhibiting the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. The compound binds to the L-shaped acyl chain-binding chamber of LpxH, preventing the enzyme from catalyzing the hydrolysis of UDP-2,3-diacylglucosamine pyrophosphate. This inhibition disrupts the biosynthesis of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JH-LPH-33

This compound is unique due to its high potency and specific binding mode to LpxH. Its structure allows it to fit snugly into the acyl chain-binding chamber, making it a highly effective inhibitor. Additionally, this compound has shown significant improvement in antibiotic activity compared to other similar compounds .

Properties

Molecular Formula

C21H21ClF3N3O3S

Molecular Weight

487.9 g/mol

IUPAC Name

1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3

InChI Key

PDEIRNVIXFZSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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